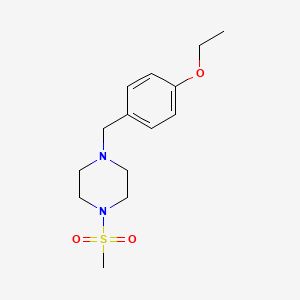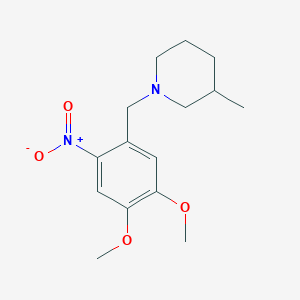
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine, also known as EMBP, is a piperazine derivative that has gained attention in the scientific community due to its potential application in medicinal chemistry. EMBP is a small molecule that has been studied for its unique chemical properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and regulation.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be related to its inhibition of PKC and HDACs. 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have activity against various cancer cell lines and neurodegenerative diseases, making it a promising candidate for further research. However, 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine analogs with improved solubility and bioavailability. Another area of interest is the study of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine in combination with other therapeutic agents, such as chemotherapy drugs or other small molecules. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine and its potential therapeutic benefits for various diseases.
Métodos De Síntesis
The synthesis of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine is a multi-step process that involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification and isolation techniques. The synthesis of 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been optimized to increase yield and purity, and various modifications have been made to improve the process.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has been studied for its potential application in medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-ethoxybenzyl)-4-(methylsulfonyl)piperazine has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-19-14-6-4-13(5-7-14)12-15-8-10-16(11-9-15)20(2,17)18/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGAXJUFKJCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzyl)-4-(methylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![methyl (4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)
![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)